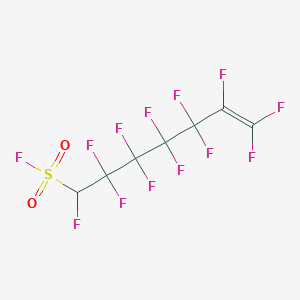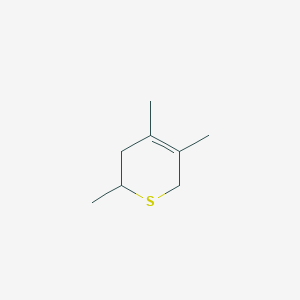
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a sulfur atom in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran typically involves cyclization reactions. One common method is the cyclization of appropriate diene precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
- 2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde
Comparison: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
84040-20-0 |
|---|---|
Molekularformel |
C8H14S |
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
2,4,5-trimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HCKCQFNCXGOEIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C(CS1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


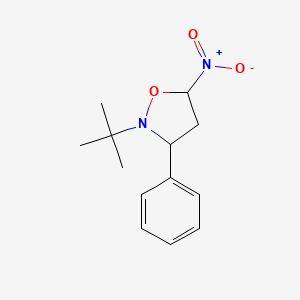
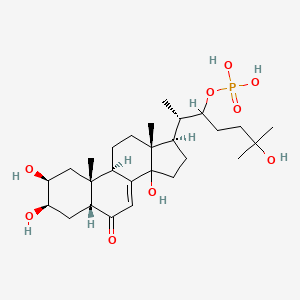
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
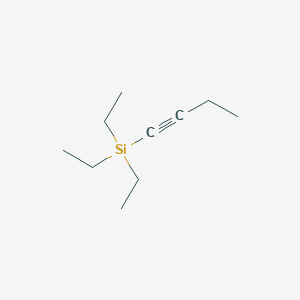
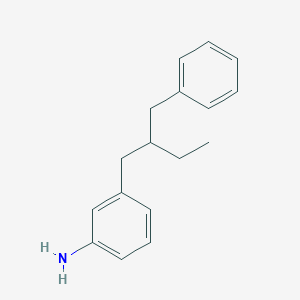
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
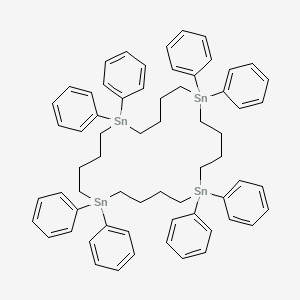
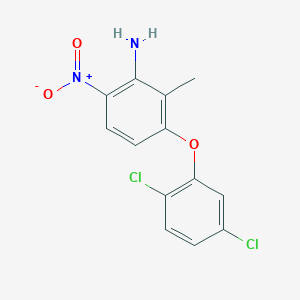
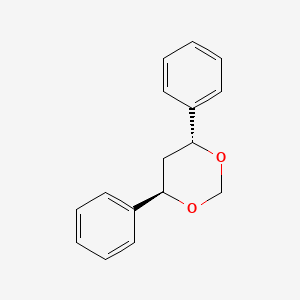
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)

